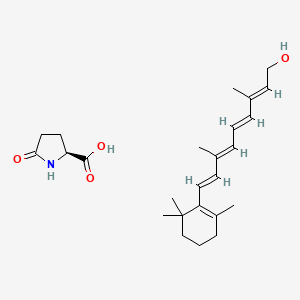
5-Oxo-L-proline, ester with retinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-L-proline, ester with retinol: is a compound that combines 5-oxo-L-proline and retinol through an ester bond. This compound is known for its unique properties derived from both 5-oxo-L-proline and retinol, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-L-proline, ester with retinol typically involves the esterification of 5-oxo-L-proline with retinol. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-L-proline, ester with retinol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester bond into an alcohol group.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-oxo-L-proline, ester with retinol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its potential role in cellular processes. It is used to investigate the effects of retinoids on cell growth and differentiation .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Retinoids are known for their role in skin health, and this compound is studied for its potential use in dermatological treatments .
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products. Its properties make it suitable for use in anti-aging creams and other skincare products .
Mechanism of Action
The mechanism of action of 5-oxo-L-proline, ester with retinol involves its interaction with cellular retinoid receptors. Retinoids, including retinol, exert their effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as ligand-inducible transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
5-Oxo-L-proline: This compound is a precursor to 5-oxo-L-proline, ester with retinol and shares some similar properties.
Retinol: As a component of the ester, retinol is a well-known retinoid with various biological activities.
Retinoic Acid: Another retinoid, retinoic acid, is similar in function but differs in its chemical structure and specific biological effects.
Uniqueness: this compound is unique due to its combined properties of 5-oxo-L-proline and retinol. This combination allows it to exhibit both the biological activities of retinoids and the chemical versatility of 5-oxo-L-proline .
Properties
CAS No. |
85026-82-0 |
|---|---|
Molecular Formula |
C25H37NO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H30O.C5H7NO3/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5;7-4-2-1-3(6-4)5(8)9/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3;3H,1-2H2,(H,6,7)(H,8,9)/b9-6+,12-11+,16-8+,17-13+;/t;3-/m.0/s1 |
InChI Key |
HUBADVOQTWGPIY-HDTMHZHJSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















